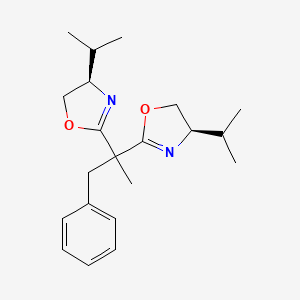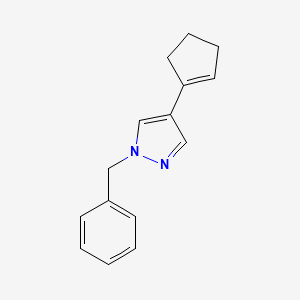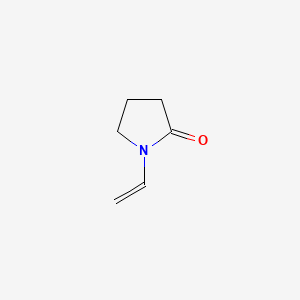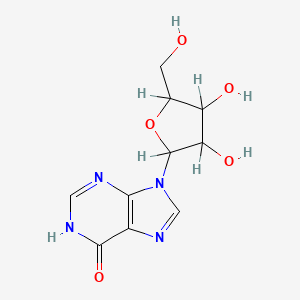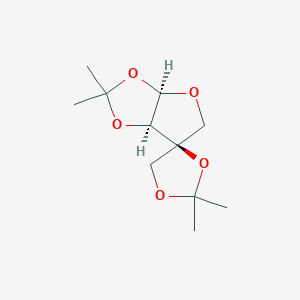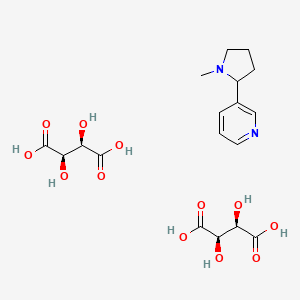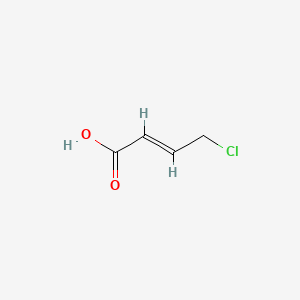
H-Glu-Glu-Glu-OH
Overview
Description
“H-Glu-Glu-Glu-OH” is a glutamic acid derivative containing amino and carboxyl groups . It is an analog of acidic tripeptide and can contribute to calcium absorption . It is also known as Glu-Glu .
Synthesis Analysis
The synthesis of “H-Glu-Glu-Glu-OH” involves several steps. The synthetic route includes the use of benzyloxycarbonyl chloride (CAS#:6922-66-3) as a starting material . Other intermediates used in the synthesis include Z-Glu (OBzl)-OH (CAS#:5680-86-4), N- (N-benzyloxycarbonyl-L-glutamyl)-L-glutamic acid gamma-benzyl ester (CAS#:111586-92-6), N-Cbz-L-glutamic acid alpha-benzyl ester (CAS#:35726-62-6), and N- (O-ethyl-N-benzyloxycarbonyl-L-glutamyl)-L-glutamic acid gamma-ethyl ester (CAS#:3523-22-6) .
Molecular Structure Analysis
The molecular formula of “H-Glu-Glu-Glu-OH” is C10H16N2O7 . Its molecular weight is 276.24300 . The exact mass is 276.09600 .
Chemical Reactions Analysis
“H-Glu-Glu-Glu-OH” is likely to interact with the N-methyl-D-aspartate (NMDA) receptors . These effects are dependent on the integrity of synaptic transmission as they were blocked by tetrodotoxin (TTX) .
Physical And Chemical Properties Analysis
“H-Glu-Glu-Glu-OH” has a density of 1.47 g/cm3 . Its boiling point is 666ºC at 760 mmHg . The melting point is 187 ºC (decomposition) in ethanol . The flash point is 356.6ºC . It should be stored at 28°C .
Scientific Research Applications
Activation of Glutamate NMDA Receptors
“H-Glu-Glu-Glu-OH”, also known as γ-Glu-Glu, has been synthesized and characterized for its activity on cultured neurons . It has been observed that γ-Glu-Glu elicits excitatory effects on neurons likely by activating mainly the N-methyl-D-aspartate (NMDA) receptors . These effects were dependent on the integrity of synaptic transmission as they were blocked by tetrodotoxin (TTX) .
Efficacy for GluN2B-Containing Receptors
γ-Glu-Glu partially activated NMDA receptors and exhibited better efficacy for NMDA receptors containing the GluN2B subunit . Moreover, at low concentration, γ-Glu-Glu potentiated the responses of glutamate on NMDA receptors .
Link to Glutathione (GSH) Metabolism
The endogenous production of γ-Glu-Glu was measured by LC-MS on the extracellular medium of C6 rat astroglioma cells . It was found that extracellular γ-Glu-Glu concentration was, to some extent, directly linked to GSH metabolism as γ-Glu-Glu can be a by-product of glutathione (GSH) breakdown after γ-glutamyl transferase action .
Excitatory Effects on Neuronal NMDA Receptors
When GSH production is enhanced, γ-Glu-Glu could exert excitatory effects by activating neuronal NMDA receptors .
Synthesis of γ-glutamyl Dipeptides
In the study, the researchers aimed to develop a new, simple, and efficient synthesis of γ-glutamyl dipeptides and second to characterize their effect on glutamatergic neurotransmission .
Reflecting the Activity of the GSH Cycle
To some extent, γ-Glu-Glu production may reflect the activity of the GSH cycle, and thus, indirectly, the cell antioxidant builds up defense against oxidative stress .
Mechanism of Action
Target of Action
The primary target of H-Glu-Glu-Glu-OH, also known as γ-Glu-Glu-Glu, is the N-methyl-D-aspartate (NMDA) receptors in neurons . These receptors are a type of ionotropic glutamate receptor that play a key role in neuronal communication and synaptic plasticity .
Mode of Action
H-Glu-Glu-Glu-OH interacts with its targets by partially activating the NMDA receptors . It has been observed to elicit excitatory effects on neurons, likely through this activation . The compound exhibits higher efficacy for NMDA receptors containing the GluN2B subunit . At low concentrations, it can potentiate the responses of glutamate on NMDA receptors .
Biochemical Pathways
H-Glu-Glu-Glu-OH is involved in the glutathione (GSH) metabolism pathway . It can be a by-product of glutathione breakdown after γ-glutamyl transferase action . Therefore, its production may reflect the activity of the GSH cycle, indirectly indicating the cell’s antioxidant defense against oxidative stress .
Pharmacokinetics
Given its hydrophilic nature , it is likely to have good water solubility, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The activation of NMDA receptors by H-Glu-Glu-Glu-OH can lead to excitatory effects on neurons . This could potentially influence various neuronal functions and processes, given the role of NMDA receptors in neuronal communication and synaptic plasticity .
Action Environment
The action of H-Glu-Glu-Glu-OH is influenced by the cellular environment . Its production is linked to GSH metabolism, and thus it could exert excitatory effects by activating neuronal NMDA receptors when GSH production is enhanced . The integrity of synaptic transmission is also crucial for its effects, as they can be blocked by tetrodotoxin (TTX), a potent neurotoxin .
Safety and Hazards
When handling “H-Glu-Glu-Glu-OH”, avoid dust formation, breathing mist, gas, or vapors . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O10/c16-7(1-4-10(19)20)13(25)17-8(2-5-11(21)22)14(26)18-9(15(27)28)3-6-12(23)24/h7-9H,1-6,16H2,(H,17,25)(H,18,26)(H,19,20)(H,21,22)(H,23,24)(H,27,28)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZMZDDKFCSKOT-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949110 | |
| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Glu-Glu-Glu-OH | |
CAS RN |
26247-79-0 | |
| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




